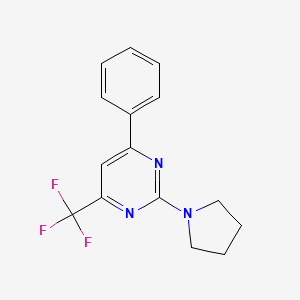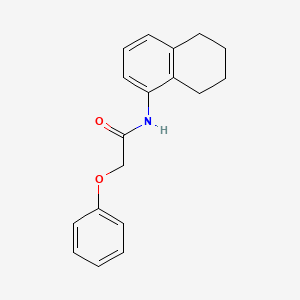
2-phenoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, commonly known as PTN, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. PTN is a nonsteroidal anti-inflammatory drug (NSAID) that has been shown to possess potent anti-inflammatory and analgesic properties.
Mécanisme D'action
PTN exerts its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX enzymes, PTN reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
PTN has been shown to possess potent anti-inflammatory and analgesic properties in various animal models of inflammation and pain. It has also been shown to possess antitumor and antimicrobial properties. However, the exact biochemical and physiological effects of PTN are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PTN is its potent anti-inflammatory and analgesic properties. This makes it a promising candidate for the treatment of various inflammatory and pain-related disorders. However, one of the main limitations of PTN is its potential toxicity. Further studies are needed to determine the exact toxicity profile of PTN and to identify any potential side effects.
Orientations Futures
There are several future directions for the study of PTN. One area of research could focus on the development of novel PTN derivatives with improved pharmacological properties. Another area of research could focus on the identification of the exact biochemical and physiological effects of PTN. Additionally, further studies are needed to determine the toxicity profile of PTN and to identify any potential side effects. Finally, clinical trials are needed to determine the efficacy and safety of PTN in humans.
Méthodes De Synthèse
PTN can be synthesized through a multistep process involving the reaction of 1,2,3,4-tetrahydro-1-naphthalenol with phenoxyacetyl chloride. The resulting product is then purified through column chromatography to obtain PTN in its pure form.
Applications De Recherche Scientifique
PTN has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory and pain-related disorders. PTN has also been shown to possess antitumor and antimicrobial properties, making it a potential candidate for the treatment of cancer and infectious diseases.
Propriétés
IUPAC Name |
2-phenoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(13-21-15-9-2-1-3-10-15)19-17-12-6-8-14-7-4-5-11-16(14)17/h1-3,6,8-10,12H,4-5,7,11,13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAYPVDWZNNUSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5767933.png)
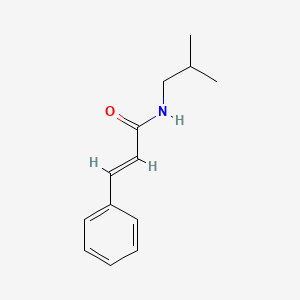
![3-chloro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5767960.png)
![3-methyl-4-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5767964.png)
![ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5767970.png)
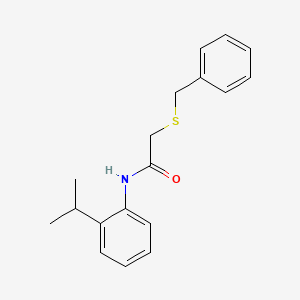
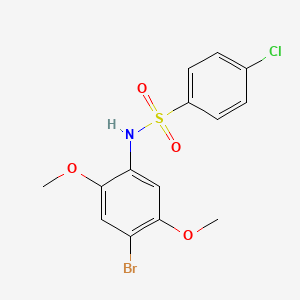
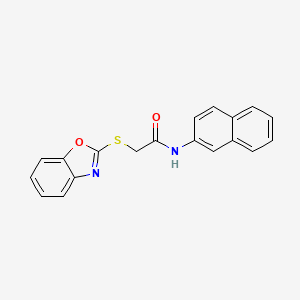
![N-(3,5-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5767989.png)
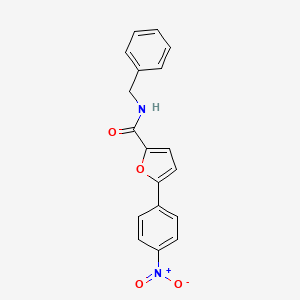
![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5767993.png)
![N-isopropyl-N'-(2-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5768001.png)
![8-[(dimethylamino)methyl]-6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5768020.png)
